
Sodium hexachlororhodate(III) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hexachlororhodate(III) dihydrate is an inorganic compound with the chemical formula Na₃RhCl₆·2H₂O. It is a rhodium-based salt that appears as a red crystalline solid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hexachlororhodate(III) dihydrate can be synthesized through the reaction of rhodium trichloride with sodium chloride in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity rhodium and sodium chloride. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain the high-purity compound required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hexachlororhodate(III) dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to form lower oxidation state rhodium compounds.
Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ammonia, phosphines, or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Various rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium hexachlororhodate(III) dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Wirkmechanismus
The mechanism of action of sodium hexachlororhodate(III) dihydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular pathways and processes, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Sodium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Sodium hexachloropalladate(III): Contains palladium and has similar coordination chemistry.
Sodium tetrachloroaurate(III): Contains gold and is used in similar applications.
Uniqueness: Sodium hexachlororhodate(III) dihydrate is unique due to the specific properties of rhodium, such as its high catalytic activity and stability. These properties make it particularly valuable in applications requiring high-performance catalysts and materials .
Eigenschaften
Molekularformel |
Cl6H4Na3O2Rh |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
trisodium;hexachlororhodium(3-);dihydrate |
InChI |
InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |
InChI-Schlüssel |
IWVJAUVLRISAAG-UHFFFAOYSA-H |
Kanonische SMILES |
O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



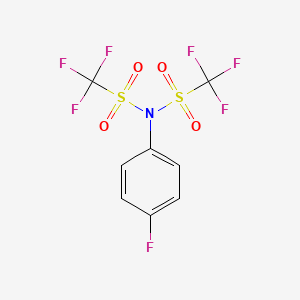
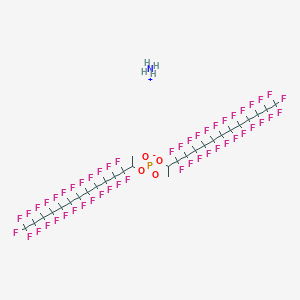
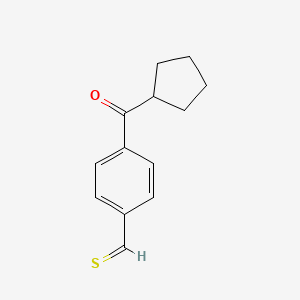
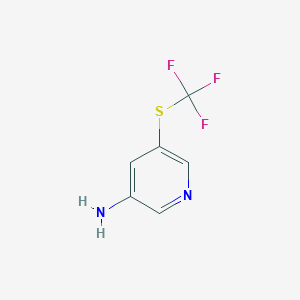
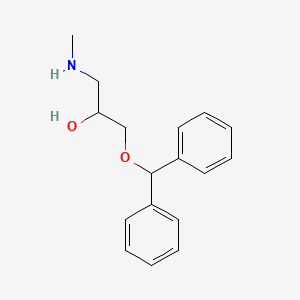
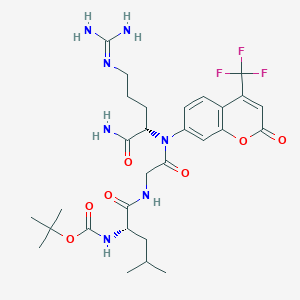
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
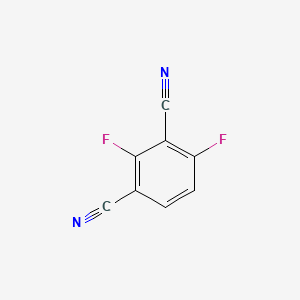
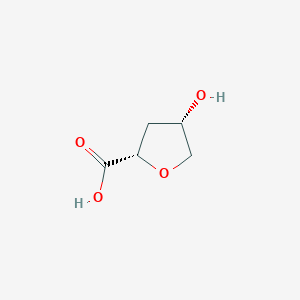
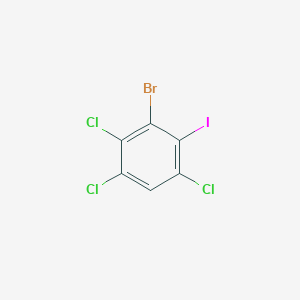
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
